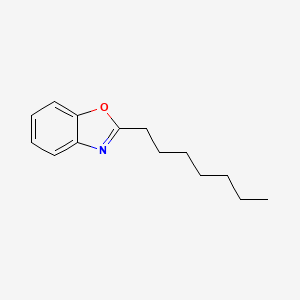

Benzoxazole, 2-heptyl-

Description

Significance of the Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry

The benzoxazole ring system, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry and materials science. innovareacademics.inijrrjournal.com Its structural rigidity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal building block for designing molecules with specific biological or physical properties. ijrrjournal.comchemistryjournal.net The benzoxazole nucleus is considered an isostere of natural nucleic bases like adenine (B156593) and guanine (B1146940), allowing it to interact with various biomolecules within living systems. ijrrjournal.com This fundamental characteristic has driven extensive research into its derivatives, which have shown a wide spectrum of biological activities. innovareacademics.inresearchgate.net Furthermore, the unique photophysical properties of some benzoxazole derivatives have led to their application as optical brighteners and fluorescent probes. mdpi.comresearchgate.net

Overview of Benzoxazole Derivatives as Research Subjects

Academic research into benzoxazole derivatives is both broad and deep, spanning numerous scientific disciplines. In medicinal chemistry, these compounds have been investigated for a vast range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. innovareacademics.inresearchgate.netd-nb.info The versatility of the benzoxazole core allows for structural modifications that can fine-tune a molecule's activity towards a specific biological target, such as enzymes or receptors. jrespharm.comnih.gov Beyond pharmaceuticals, benzoxazole derivatives are explored in the field of agrochemicals for their potential as herbicides, fungicides, and insecticides. mdpi.com In materials science, researchers are interested in their application in polymers and as liquid crystals, owing to their thermal stability and unique electronic properties. chemistryjournal.netresearchgate.net

Contextualization of Benzoxazole, 2-Heptyl- within Broader Research Landscapes

Benzoxazole, 2-heptyl- is a specific example of a 2-substituted benzoxazole, featuring a seven-carbon alkyl chain (a heptyl group) at the 2-position. While not as extensively studied as some other derivatives, its structure places it within several key research contexts. The synthesis of 2-alkyl-substituted benzoxazoles like the 2-heptyl variant is typically achieved through the condensation of 2-aminophenol (B121084) with the corresponding carboxylic acid (octanoic acid) or its derivatives.

Although detailed research findings on Benzoxazole, 2-heptyl- are not widely published in top-tier journals, it is recognized as a component in certain niche areas. For instance, some research points towards its potential role as a semiochemical or pheromone in insects, a field where structurally simple organic molecules often play crucial signaling roles. wikipedia.org The long alkyl chain of the heptyl group imparts significant lipophilicity to the molecule, which could influence its interaction with biological membranes or hydrophobic pockets in proteins.

Below is a table summarizing the key properties of the parent benzoxazole molecule to provide a baseline for understanding its derivatives.

| Property | Value |

| IUPAC Name | 1-Oxa-3-aza-1H-indene |

| Molecular Formula | C₇H₅NO |

| Molar Mass | 119.12 g/mol |

| Appearance | Odor similar to pyridine |

| Melting Point | 27-30 °C |

| Solubility | Insoluble in water |

Table 1: Physicochemical Properties of Benzoxazole. chemistryjournal.net

Further investigation into Benzoxazole, 2-heptyl- and similar 2-alkyl derivatives could yield valuable insights, particularly in the fields of chemical ecology and materials science, where the interplay between the heterocyclic core and the properties of a long alkyl chain can lead to novel applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6797-17-7 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

2-heptyl-1,3-benzoxazole |

InChI |

InChI=1S/C14H19NO/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3 |

InChI Key |

PXUGHSBJSXMHAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Sophisticated Structural Characterization Techniques for Benzoxazole Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, valuable information about their atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectroscopy of benzoxazole (B165842) derivatives reveals characteristic signals for the aromatic protons of the benzoxazole ring and the protons of the alkyl substituent. For 2-substituted benzoxazoles, the chemical shifts of the protons on the benzene (B151609) ring are influenced by the nature of the substituent at the 2-position. nih.govresearchgate.net

¹³C NMR: Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule. In benzoxazole systems, the carbon atoms of the fused ring system and the substituent exhibit distinct chemical shifts. mdpi.com The chemical shifts of the carbon atoms in the benzoxazole ring are sensitive to the electronic effects of the substituent at the C2 position. mdpi.com For instance, the C2 carbon signal is significantly deshielded due to the inductive effect of the adjacent nitrogen and oxygen atoms. mdpi.com

¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atom within the oxazole (B20620) ring. The chemical shift of the nitrogen atom is influenced by tautomeric equilibria and intermolecular interactions, such as hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Data for Benzoxazole, 2-heptyl-

| Atom | ¹H NMR (ppm, predicted) | ¹³C NMR (ppm, predicted) |

|---|---|---|

| Benzoxazole Ring Protons | 7.30 - 7.80 (m) | - |

| Heptyl Chain Protons | 0.88 (t, 3H), 1.20-1.60 (m, 10H), 2.95 (t, 2H) | - |

| C2 | - | ~165 |

| Benzoxazole Ring Carbons | - | 110 - 152 |

| Heptyl Chain Carbons | - | 14.1, 22.6, 29.0, 29.1, 31.7, 32.5 |

Note: Predicted values are based on typical chemical shift ranges for similar benzoxazole structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a benzoxazole derivative typically shows characteristic absorption bands for the C=N stretching of the oxazole ring, C-O-C stretching, and the aromatic C-H and C=C stretching vibrations of the benzene ring. researchgate.netnih.gov The presence of the heptyl group would be indicated by C-H stretching and bending vibrations of the alkyl chain.

Table 2: Characteristic IR Absorption Frequencies for Benzoxazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Oxazole ring) | Stretching | 1600 - 1650 |

| C-O-C (Oxazole ring) | Asymmetric Stretching | 1240 - 1270 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of Benzoxazole, 2-heptyl-, the molecular ion peak [M]⁺ would correspond to its molecular weight. uni.luuni.lu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org Fragmentation patterns observed in the mass spectrum can provide further structural information about the connectivity of the molecule.

Table 3: Predicted Mass Spectrometry Data for Benzoxazole, 2-heptyl- (C₁₄H₁₉NO)

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 217.1467 |

| [M+H]⁺ | 218.1539 |

| [M+Na]⁺ | 240.1358 |

Note: The predicted m/z values are for the most abundant isotopes. uni.lu

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Derivatives Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within a molecule. Benzoxazole derivatives exhibit characteristic absorption bands in the UV region. scielo.brresearchgate.netscielo.br The position and intensity of these bands are influenced by the nature and position of substituents on the benzoxazole ring system. scielo.brresearchgate.netscielo.br Studies on various benzoxazole derivatives have shown that they can absorb both UVA and UVB radiation, with maximum absorption wavelengths ranging from 336 to 374 nm. scielo.brresearchgate.netscielo.br This property is particularly relevant in the study of derivatives as potential UV filters. scielo.brresearchgate.netscielo.br

Crystallographic Studies

Crystallographic techniques provide precise information about the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Single Crystal Diffraction for Absolute Configuration and Molecular Geometry Determination

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Benzoxazole, 2-heptyl- |

| 2-phenyl benzoxazole |

| N-phenyl-1,3-benzoxazol-2-amine |

| 2-thioacetamide linked benzoxazole-benzamide conjugates |

| 2-(3-fluoro-4ʹ-alkoxy-1,1ʹ-biphenyl −4-yl)-5-(2-propenyloxymethyl)-benzoxazole |

| 2-(4-chlorophenylazo) cyanomethyl] benzoxazole |

| 2-[(arylidene) cyanomethyl] benzoxazole |

| 2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde |

| 2-alkyl-benzimidazoles |

| Omeprazole |

| 5-dichloro-2-n-octyl-4-isothiazolin-3-one |

| 2-(2'-hydroxyphenyl)benzoxazoles |

| 5-Phenylbenzoxazole |

| 5-Methoxybenzoxazole |

| 4-Nitrobenzoxazole |

| 2-(4-methoxyphenyl)benzoxazole |

| 2-(4-chlorophenyl)benzo[d]oxazole |

| 4-(benzo[d]oxazol-2-yl)benzonitrile |

| 2-(2-bromophenyl)benzoxazole |

| 2-(2-fluorophenyl)benzoxazole |

Advanced Material Characterization Techniques

For benzoxazole compounds that exist as solids, a suite of advanced material characterization techniques can be employed to investigate their morphological, structural, and thermal properties. These methods are critical in materials science and pharmaceutical development to ensure the desired physical form of a compound is achieved and maintained.

Brunauer-Emmett-Teller (BET) analysis is a technique used to determine the specific surface area of a solid material. measurlabs.comanton-paar.com The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed at various pressures, the total surface area, including that within pores, can be calculated. iitk.ac.inupi.edu

While "Benzoxazole, 2-heptyl-" as a small molecule is not expected to be porous, this technique is highly relevant for benzoxazole-based materials such as metal-organic frameworks (MOFs) or polymers where a high surface area is a critical parameter for applications like catalysis or gas storage. measurlabs.comanton-paar.com For instance, in studies involving catalysts for benzoxazole synthesis, BET analysis is used to characterize the surface area of the catalytic materials, which influences their activity.

Table 1: Illustrative BET Surface Area Data for Catalytic Materials in Benzoxazole Synthesis

| Catalyst Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| Fe₃O₄@SiO₂-SO₃H | Not specified | Not specified | ajchem-a.com |

| Mn-TPA MOF | Not specified | Not specified | rsc.org |

| Cadmium Oxide (CdO) NPs | Not specified | Not specified | dergipark.org.tr |

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. uni-saarland.decreative-biostructure.com When a crystalline solid is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities at specific angles. This diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. creative-biostructure.com

For a crystalline sample of "Benzoxazole, 2-heptyl-", PXRD would be instrumental in:

Phase Identification: Confirming the crystalline form of the synthesized compound by comparing its PXRD pattern to a reference database or a calculated pattern.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which can have distinct physical properties. google.com

Purity Analysis: Detecting the presence of crystalline impurities. americanpharmaceuticalreview.com

In the context of benzoxazole derivatives, PXRD has been used to characterize various crystalline forms and to confirm the structure of synthesized compounds. google.comcore.ac.uk For example, studies on crystalline solids of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole identified multiple polymorphic forms (Form 1 and Form 4) based on their distinct PXRD patterns. google.comgoogle.com

Table 2: Representative PXRD Peak Data for Different Forms of a Benzoxazole Derivative

| Crystalline Form | Characteristic Diffraction Peaks (2θ) | Reference |

| Form 1 | 15.4 ± 0.2, 16.5 ± 0.2, 26.7 ± 0.2, 28.6 ± 0.2, 29.0 ± 0.2 | google.com |

| Form 4 | 15.9 ± 0.2, 16.9 ± 0.2, 18.0 ± 0.2, 27.3 ± 0.2 | google.com |

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. dergipark.org.tr

If "Benzoxazole, 2-heptyl-" were prepared in a solid, microcrystalline form, SEM would be valuable for visualizing:

Particle Morphology: The shape and size of the crystals.

Surface Texture: The surface features of the material.

Particle Size Distribution: The range and average size of the particles.

SEM has been employed to study the morphology of catalysts used in benzoxazole synthesis, such as cadmium oxide nanoparticles (CdO NPs), and to verify the antibacterial effects of chalcone (B49325) derivatives containing benzoxazole by observing changes in bacterial morphology. dergipark.org.trarabjchem.orgdergipark.org.tr For instance, in the synthesis of benzoxazole derivatives using a Mn-TPA MOF catalyst, field emission scanning electron microscopy (FE-SEM) was used to study the morphology of the catalyst. rsc.org

Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through a sample to form an image. rsc.orgnih.gov TEM can provide much higher resolution images than SEM, allowing for the visualization of a material's internal structure, crystallinity, and even atomic arrangements. rsc.org

For "Benzoxazole, 2-heptyl-", particularly if prepared as nanoparticles or thin films, TEM could reveal:

Nanoparticle Size and Shape: Precise measurements of nanoparticle dimensions.

Crystalline Structure: Visualization of crystal lattices and defects.

Dispersion: How nanoparticles are distributed within a matrix.

In the broader context of benzoxazole-related research, TEM is frequently used to characterize nanostructured materials, such as the γ-Fe₂O₃@HAp-Fe²⁺ nanoparticles used as a catalyst for the synthesis of benzoxazole derivatives. rsc.orgorgchemres.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of materials and to study their decomposition behavior. wiley.comnih.gov

For "Benzoxazole, 2-heptyl-", TGA could provide critical information on:

Decomposition Temperature: The temperature at which the compound begins to degrade.

Thermal Stability: The temperature range over which the compound is stable. researchgate.net

Compositional Analysis: The presence of residual solvents or water can be quantified by mass loss at lower temperatures.

Studies on polybenzoxazoles and other benzoxazole derivatives have utilized TGA to assess their thermal stability. wiley.comresearchgate.net For example, TGA of certain benzoxazole derivatives showed that the framework was stable up to 255 °C, with weight loss occurring above this temperature. researchgate.net A Brønsted acidic ionic liquid gel used as a catalyst for benzoxazole synthesis demonstrated high thermal stability, with no significant degradation below 300 °C. acs.org

Table 3: TGA Data for Selected Benzoxazole-Related Materials

| Material | Onset Decomposition Temperature (°C) | Atmosphere | Reference |

| Poly(DHC-Bz-propylamide) | ~250 | Not Specified | researchgate.net |

| Poly(DHC-Bz-hexylamide) | ~250 | Not Specified | researchgate.net |

| Benzoxazole-modified Chitosan (CS-BOx) | ~250 | Nitrogen | nih.gov |

| Benzimidazole/Benzoxazole/Benzothiazole (B30560) derivatives | >255 | Nitrogen | researchgate.net |

| Brønsted acidic ionic liquid gel catalyst | >300 | Not Specified | acs.org |

Transmission Electron Microscopy (TEM)

Chromatographic Methods for Purification and Analysis

Chromatography is an essential tool in synthetic chemistry for the separation, identification, and purification of compounds from complex mixtures. For "Benzoxazole, 2-heptyl-", various chromatographic techniques would be employed throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. ajchem-a.comgoogle.comnih.gov In the synthesis of benzoxazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. ajchem-a.comgoogle.com

Column Chromatography: This is a primary method for purifying compounds on a preparative scale. nih.govresearchgate.nettandfonline.com After a synthesis reaction, the crude product mixture containing "Benzoxazole, 2-heptyl-" would be loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel). A solvent or solvent mixture (eluent) is then passed through the column, separating the components of the mixture based on their differential adsorption to the stationary phase. researchgate.netmdpi.com For example, the purification of 2-substituted benzoxazoles is often achieved using column chromatography with an eluent system like ethyl acetate/hexane. nih.govresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the analysis and purification of compounds. google.com It is particularly useful for assessing the purity of the final product and for isolating high-purity samples. In a patent describing the purification of a substituted benzoxazole, HPLC was used to monitor the reaction and confirm the purity of the final product. google.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. "Benzoxazole, 2-heptyl-", being a relatively small molecule, could potentially be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netmdpi.com GC analysis has been used to monitor the progress of reactions involving chlorobenzoxazoles and to identify products in the oxidation of benzoxazole derivatives. researchgate.netgoogle.com The synthesis of 2-substituted benzoxazoles can be monitored, and the products analyzed, by GC-MS. nih.gov

Table 4: Chromatographic Methods in Benzoxazole Chemistry

| Chromatographic Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Eluent | Reference |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel | Ethyl acetate/hexane mixtures | nih.gov |

| Column Chromatography | Purification | Silica gel | Ethyl acetate/hexane mixtures | nih.govresearchgate.netmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis, purification | C4 or C18 | Acetonitrile (B52724)/water, often with TFA | google.comnih.gov |

| Gas Chromatography (GC/GC-MS) | Reaction monitoring, product identification | Various capillary columns | Inert carrier gas (e.g., He) | researchgate.netgoogle.comnih.gov |

Computational and Theoretical Chemistry Insights into Benzoxazole, 2 Heptyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For Benzoxazole (B165842), 2-heptyl-, DFT calculations can elucidate its fundamental properties, from its three-dimensional shape to its chemical reactivity and spectroscopic behavior.

Molecular Geometry Optimization

The first step in a typical DFT study is the optimization of the molecular geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For Benzoxazole, 2-heptyl-, this process would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Table 1: Predicted Geometrical Parameters for Benzoxazole, 2-heptyl- (Illustrative) Note: These are representative values based on DFT calculations of similar benzoxazole derivatives and general chemical principles, as specific data for the 2-heptyl derivative was not found in the searched literature.

| Parameter | Predicted Value |

| C-O Bond Length (Oxazole Ring) | ~1.37 Å |

| C=N Bond Length (Oxazole Ring) | ~1.31 Å |

| C-N Bond Length (Oxazole Ring) | ~1.39 Å |

| C-C Bond Length (Heptyl Chain) | ~1.54 Å |

| C-C-C Bond Angle (Heptyl Chain) | ~109.5° |

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gaps and Chemical Reactivity)

The electronic structure of a molecule governs its reactivity and photophysical properties. DFT calculations provide access to the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests a molecule is more reactive. semanticscholar.org

For Benzoxazole, 2-heptyl-, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO will also be distributed over this aromatic core. ajrconline.org The presence of the electron-donating heptyl group at the 2-position is anticipated to raise the energy of the HOMO, which could slightly decrease the HOMO-LUMO gap compared to unsubstituted benzoxazole. asianpubs.org This modulation of the frontier orbital energies can influence the molecule's susceptibility to electrophilic and nucleophilic attack.

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further insights into the chemical behavior of Benzoxazole, 2-heptyl-. nih.gov

Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Representative 2-Alkylbenzoxazole Note: The following values are illustrative and based on DFT studies of various benzoxazole derivatives. semanticscholar.orgnih.govajrconline.org The exact values for Benzoxazole, 2-heptyl- would require a dedicated computational study.

| Property | Illustrative Value | Significance |

| EHOMO | ~ -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | ~ 6.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | ~ 1.5 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | ~ 2.35 eV | Resistance to change in electron distribution. |

| Chemical Potential (μ) | ~ -3.85 eV | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ~ 3.14 eV | Propensity to accept electrons. |

Spectroscopic Property Prediction (e.g., Absorption and Fluorescence Spectra)

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. For Benzoxazole, 2-heptyl-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum, which correspond to electronic transitions from the ground state to excited states. nih.gov

Benzoxazole and its derivatives typically exhibit strong absorption in the UV region. cdnsciencepub.com The presence of the alkyl group at the 2-position is not expected to cause a significant shift in the absorption maxima compared to the parent benzoxazole, as it is not a strong chromophore. The predicted spectrum would likely show characteristic π-π* transitions associated with the benzoxazole ring system. nih.govcdnsciencepub.com

Similarly, TD-DFT can be used to model the geometry of the first excited state and predict the fluorescence emission spectrum. Benzoxazole derivatives are known to be fluorescent, and the calculations can provide insights into the Stokes shift, which is the difference between the absorption and emission maxima. nih.govrsc.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. This allows for the exploration of conformational landscapes and the dynamics of molecular interactions.

Investigation of Molecular Motions and Conformational Dynamics

For a flexible molecule like Benzoxazole, 2-heptyl-, the heptyl chain can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule, revealing the different accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with other molecules. The simulations would show the rotational motions (torsions) around the single bonds of the heptyl chain and the vibrational motions of the entire molecule. Conformational analysis of 2-substituted benzoxazoles has shown that different conformers can exist, with the relative orientation of the substituent with respect to the benzoxazole ring being a key factor. nih.gov

Dynamics of Supramolecular Assemblies

Benzoxazole derivatives can participate in the formation of larger, ordered structures known as supramolecular assemblies, which are held together by non-covalent interactions such as π-π stacking and van der Waals forces. researchgate.net The aromatic nature of the benzoxazole ring system makes it prone to π-π stacking interactions with other aromatic molecules.

MD simulations can be employed to study the formation, stability, and dynamics of such assemblies involving Benzoxazole, 2-heptyl-. For instance, simulations could model the aggregation of these molecules in a solvent to understand how they self-assemble. The hydrophobic heptyl chains would likely play a significant role in these interactions, potentially forming micelle-like structures in polar solvents. These simulations provide valuable insights into how the molecule might behave in condensed phases or at interfaces, which is crucial for applications in materials science. researchgate.netacs.org

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of molecules like 2-heptyl-benzoxazole. These computational methods, such as Density Functional Theory (DFT), are used to predict molecular geometries, electronic properties, and reaction mechanisms. peacta.orgui.edu.ng

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

A significant area of quantum chemical research for a particular subset of benzoxazole derivatives, namely 2-(2'-hydroxyphenyl)benzoxazoles (HBOs), is the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). acs.orgresearchgate.net This process involves the transfer of a proton within the molecule upon photoexcitation, leading to a tautomeric form with distinct fluorescence properties. The ESIPT process is incredibly fast, often occurring on the femtosecond to picosecond timescale. acs.orgnih.gov

For ESIPT to occur in a benzoxazole derivative, a hydroxyl group is typically required at the 2'-position of a phenyl substituent at the 2-position of the benzoxazole core. This creates an intramolecular hydrogen bond that facilitates the proton transfer. In the case of 2-heptyl-benzoxazole, which lacks this specific hydroxyphenyl substituent, ESIPT is not an expected photochemical pathway. The 2-heptyl group is a simple alkyl chain and does not possess a transferable proton in the manner required for this mechanism.

However, understanding the ESIPT mechanism in related compounds is crucial for the design of novel benzoxazole-based fluorescent probes and materials. koreascience.krrsc.org Theoretical studies on HBO derivatives show that upon excitation to the first excited state (S1), the proton transfer barrier is significantly lowered, enabling the formation of a keto-tautomer. rsc.org This process can be influenced by substituents on the benzoxazole ring system. For instance, electron-donating or withdrawing groups can modulate the energy levels of the ground and excited states, thereby affecting the efficiency and kinetics of the ESIPT process. rsc.orgaip.org

Research on 2-(2′-hydroxyphenyl)benzoxazole derivatives has utilized time-dependent density functional theory (TD-DFT) to model the ESIPT process. researchgate.netrsc.org These studies calculate the potential energy surfaces of the ground and excited states to elucidate the reaction pathway. For example, in a derivative of 2-(2′-hydroxyphenyl)benzoxazole, the ESIPT dynamics were found to have time constants of approximately 250 fs and 1.2 ps. acs.orgnih.gov

Table 1: Key Aspects of ESIPT in Benzoxazole Derivatives (Illustrative)

| Feature | Description | Relevance to 2-Heptyl-Benzoxazole |

| Structural Requirement | Intramolecular hydrogen bond, typically from a 2'-hydroxyl group on a phenyl substituent. | Not present in 2-heptyl-benzoxazole; ESIPT is not an expected phenomenon. |

| Mechanism | Photoexcitation followed by rapid proton transfer to form a keto-tautomer. | N/A |

| Computational Method | Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org | While not for ESIPT, DFT would be the primary tool to study its electronic properties. |

| Timescale | Femtoseconds to picoseconds. acs.orgnih.gov | N/A |

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For a compound like 2-heptyl-benzoxazole, these methodologies would be invaluable for understanding its conformational preferences, intermolecular interactions, and potential as a functional material.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of benzoxazole derivatives. ui.edu.ng DFT calculations can provide insights into:

Molecular Geometry: Predicting the optimal three-dimensional structure. The flexible heptyl chain of 2-heptyl-benzoxazole would have multiple low-energy conformations that could be explored.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's reactivity and spectroscopic properties. ui.edu.ng

Reactivity Descriptors: Parameters like electronegativity, hardness, and softness can be derived from DFT calculations to predict how the molecule will interact with other chemical species. peacta.org

Molecular Docking is a simulation technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.comcarta-evidence.org While often used in drug discovery, it is also applicable in materials science. If 2-heptyl-benzoxazole were being investigated for a specific application, such as an anti-corrosion agent, molecular docking could be used to simulate its interaction with a metal surface. peacta.orgresearchgate.net Studies on other benzoxazole derivatives have used this method to understand their binding to biological targets like DNA gyrase or PARP-2. benthamdirect.comcarta-evidence.orgnih.gov For 2-heptyl-benzoxazole, the non-polar heptyl chain would likely favor interactions with hydrophobic regions of a target protein or surface.

Molecular Dynamics (MD) Simulations could be employed to study the dynamic behavior of 2-heptyl-benzoxazole in different environments, such as in solution or as part of a larger assembly. MD simulations would be particularly useful for understanding the conformational flexibility of the heptyl chain and how it influences the packing of molecules in a condensed phase.

Table 2: Applicable Molecular Modeling Techniques for 2-Heptyl-Benzoxazole

| Methodology | Application | Predicted Insights for 2-Heptyl-Benzoxazole |

| Density Functional Theory (DFT) | Electronic structure, geometry optimization, reactivity. ui.edu.ng | HOMO-LUMO gap, conformational analysis of the heptyl chain, charge distribution. |

| Molecular Docking | Binding mode prediction to a target site. benthamdirect.comcarta-evidence.org | Interaction with surfaces (e.g., for corrosion inhibition) or biological macromolecules, driven by the hydrophobic heptyl group. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. researchgate.net | Conformational dynamics of the heptyl chain, behavior in solution, aggregation properties. |

Applications of Machine Learning in Benzoxazole Research

Machine learning (ML) is emerging as a powerful tool in chemistry for accelerating the discovery and design of new molecules and materials. acs.org In the context of benzoxazoles, ML models can be trained on existing data to predict the properties of new, unsynthesized derivatives.

A key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. esisresearch.org These models establish a mathematical relationship between the chemical structures of a series of compounds and their properties (e.g., biological activity, toxicity, or material performance). For a class of compounds like benzoxazoles, a QSAR model could be built using descriptors derived from their molecular structures (e.g., electronic, steric, and hydrophobic parameters) to predict a specific activity. esisresearch.org While no specific QSAR models for 2-heptyl-benzoxazole are reported, it could be included in a dataset to develop such a model for a particular application.

ML is also being used for the high-throughput virtual screening of large chemical libraries. acs.org An ML model trained on the properties of known benzoxazoles could rapidly predict the properties of thousands of virtual derivatives, identifying promising candidates for synthesis and experimental testing. This approach has been applied to the design of advanced polymeric materials, including those incorporating benzoxazole structures. acs.org

Furthermore, ML can aid in the analysis of complex datasets from genomics and metabolomics to discover new natural products, including benzoxazole alkaloids from marine microorganisms. mdpi.com

Table 3: Potential Machine Learning Applications in Benzoxazole Research

| ML Application | Description | Potential Relevance to 2-Heptyl-Benzoxazole |

| QSAR Modeling | Predicts activity/property based on chemical structure. esisresearch.org | Could be used to predict properties like anti-corrosion efficiency or biological activity if sufficient data on related compounds were available. |

| High-Throughput Virtual Screening | Rapidly screens large libraries of virtual compounds. acs.org | Could identify other 2-alkyl-benzoxazoles with optimized properties based on learnings from 2-heptyl-benzoxazole. |

| Materials Design | Assists in the design of new materials with desired properties. acs.org | Could be used to design benzoxazole-containing polymers or other materials where the heptyl group modifies physical properties like solubility or melting point. |

| Natural Product Discovery | Identifies potential bioactive compounds from genomic data. mdpi.com | While not directly related to the synthetic 2-heptyl-benzoxazole, this showcases the power of ML in the broader field of benzoxazole chemistry. |

Structure Activity Relationship Sar Studies of Benzoxazole, 2 Heptyl Derivatives

Positional and Electronic Effects of Substituents on Biological Activity

The biological profile of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. mdpi.com The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents play a pivotal role in modulating the interaction of the molecule with its biological target. researchgate.net

Influence of Substituents at the C2 Position

The C2 position of the benzoxazole ring is a primary site for chemical modification and significantly influences the compound's spectrum of activity. In the case of Benzoxazole, 2-heptyl-, the long alkyl chain is a defining feature.

The introduction of different groups at the C2 position in place of the heptyl chain can lead to profound changes in activity. For instance, replacing the alkyl chain with aryl or substituted aryl groups has been a common strategy in the development of anticancer agents. mdpi.com These aromatic rings can engage in π-π stacking interactions with target proteins. researchgate.net In contrast, studies on antimicrobial agents have shown that functionalities like benzylsulfanyl groups at the C2 position can confer potent activity against Mycobacterium tuberculosis. nih.gov

Furthermore, the length and nature of an alkyl chain at C2 are critical. While the heptyl group in Benzoxazole, 2-heptyl-, imparts significant hydrophobicity, variations in chain length can fine-tune this property for optimal target engagement and pharmacokinetic profiles. Shorter or branched alkyl chains, or the introduction of functional groups like oxygen atoms within the chain, can alter the molecule's activity profile.

Impact of Substituents at the C5 Position

The C5 position on the benzene (B151609) portion of the benzoxazole scaffold is another critical hotspot for structural modification. Substituents at this position can significantly alter the electronic environment of the entire ring system and provide additional points of interaction with biological targets. mdpi.com

The following table summarizes the general impact of various substituents at the C5 position on the anticancer activity of 2-substituted benzoxazole derivatives, based on published research findings.

| Substituent at C5 | General Electronic Effect | Observed Impact on Anticancer Activity | Reference |

| Hydrogen (unsubstituted) | Neutral | Baseline Activity | mdpi.com |

| Chlorine (Cl) | Electron-withdrawing | Enhanced Activity | mdpi.com |

| Bromine (Br) | Electron-withdrawing | Enhanced Activity | mdpi.com |

| Nitro (NO₂) | Strongly Electron-withdrawing | Increased Potency | esisresearch.org |

| Methyl (CH₃) | Electron-donating | Variable, often leads to enhanced activity | researchgate.net |

Hydrophobicity-Activity Relationships in 2-Heptyl-Benzoxazole Derivatives

Hydrophobicity, often quantified by the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. The heptyl group at the C2 position of Benzoxazole, 2-heptyl- makes it a significantly lipophilic molecule, which influences its absorption, distribution, and ability to penetrate cell membranes. ontosight.ai

Studies on various series of benzoxazole derivatives have established a clear relationship between hydrophobicity and biological activity. For certain antibacterial benzoxazoles, increasing hydrophobicity correlates with enhanced activity, up to an optimal point. For example, in a series of (S)-2-(tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid derivatives, the compound with the most hydrophobic aromatic tail (biphenyl) exhibited the highest antibacterial activity, a trend that corresponded with its calculated logP value. The replacement of a phenoxy tail with a long-chain heptyl group also retained significant antibacterial activity, underscoring the importance of this property.

However, the relationship is not always linear. In the context of antituberculosis agents, lower lipophilicity was found to have a significant contribution to activity in a series of 2-benzylsulfanyl benzoxazole derivatives. nih.gov This suggests that for specific targets, excessive hydrophobicity can be detrimental, possibly by causing poor solubility or non-specific binding to lipids and other cellular components. Therefore, modulating the hydrophobicity of a lead compound like Benzoxazole, 2-heptyl- through further substitution is a key optimization strategy.

Pharmacophore Identification and Validation for Specific Biological Targets

A pharmacophore is an abstract representation of the molecular features necessary for a drug to bind to a specific biological target and elicit a response. For benzoxazole derivatives, several pharmacophore models have been generated to explain their activity against targets like cancer cells, bacteria, and specific enzymes. nih.govbenthamdirect.com

Common features identified in pharmacophore models for benzoxazole-based agents include:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms within the oxazole (B20620) ring are frequently identified as key hydrogen bond acceptors, capable of interacting with donor groups in a protein's active site. researchgate.nettandfonline.com

Hydrophobic/Aromatic Regions: The fused benzene ring and various substituents, such as the heptyl group in Benzoxazole, 2-heptyl-, often serve as crucial hydrophobic or aromatic features that interact with non-polar pockets in the target. researchgate.netbenthamdirect.com

Hydrogen Bond Donors (HBD): Depending on the substitution pattern, groups like amines or hydroxyls can be introduced to act as hydrogen bond donors. benthamdirect.com

For instance, a pharmacophore model for benzoxazole-based VEGFR-2 inhibitors identified the benzoxazole nitrogen as a key hydrogen bond acceptor interacting with the hinge region of the kinase domain. tandfonline.comnih.gov Similarly, models for anticancer activity against HeLa cells highlighted the importance of specific arrangements of hydrophobic and hydrogen-bonding features for selective cytotoxicity. nih.gov The validation of these models using known active and inactive compounds helps in the rational design of new, more potent derivatives and in virtual screening campaigns to identify novel hits. tandfonline.com

Rational Scaffold Exploration and Design Strategies

The benzoxazole core is a versatile and attractive scaffold for the rational design of new therapeutic agents. mdpi.com Rational scaffold exploration involves using the foundational SAR data to guide the synthesis of new molecular architectures with improved properties. This can involve scaffold hopping, where the core is replaced by a different but functionally similar ring system, or scaffold decoration, where new substituents are explored at various positions.

One common strategy involves using the benzoxazole scaffold as a starting point and exploring modifications based on the known structure of a biological target. For example, in the design of Cholesteryl Ester Transfer Protein (CETP) inhibitors, molecular docking studies revealed that specific substitutions on the benzoxazole ring could form key hydrogen bonds within the target's active site, guiding the synthesis of more potent compounds. tandfonline.com

Another approach is to combine the benzoxazole scaffold with other pharmacologically active moieties to create hybrid molecules. This strategy has been used to develop novel anticancer agents by linking benzoxazole to other structures known to inhibit key cancer-related enzymes like PARP-2 or VEGFR-2. dntb.gov.uamdpi.com These design strategies leverage the favorable properties of the benzoxazole core while introducing new functionalities to enhance target affinity and selectivity.

Bioisosteric Replacement Studies Involving Benzoxazole Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group or a whole scaffold is replaced by another with similar physical or chemical properties to improve the molecule's potency, selectivity, or pharmacokinetic profile. nih.gov

The benzoxazole ring itself is often considered a bioisostere of nucleic acid bases like adenine (B156593) and guanine (B1146940), which may explain the antimicrobial and anticancer activities of some of its derivatives through the inhibition of nucleic acid synthesis. researchgate.netnih.gov

Furthermore, the entire benzoxazole scaffold can be subjected to bioisosteric replacement. Common bioisosteres for the benzoxazole ring include other 6-5 fused heterocyclic systems such as:

Benzothiazole (B30560): Replacing the oxygen atom with sulfur.

Benzimidazole: Replacing the oxygen atom with a nitrogen-hydrogen (N-H) group.

These replacements can subtly alter the electronic properties, hydrogen-bonding capacity, and metabolic stability of the molecule. acs.org For example, in the search for antimicrobial agents, comparative studies of benzoxazole, benzimidazole, and benzothiazole derivatives revealed that the benzothiazole ring enhanced activity against Staphylococcus aureus, while electron-withdrawing groups at the C5-position of all three scaffolds increased activity against Candida albicans. esisresearch.org Such studies are invaluable for fine-tuning a lead compound, allowing chemists to overcome issues like poor metabolic stability or off-target toxicity while retaining the desired biological activity. nih.gov

Applications in Advanced Materials and Chemical Sensing

Research into Fluorescent Probes for Biological Imaging

The fluorescent properties of benzoxazole (B165842) derivatives have positioned them as promising candidates for the development of probes for biological imaging. organic-chemistry.org These compounds can be designed to exhibit changes in their fluorescence upon interaction with specific biological targets. While research has explored various benzoxazole-based probes, for instance, for the detection of Fe3+ ions, specific studies focusing on 2-heptyl-benzoxazole for biological imaging are not apparent in the current body of scientific literature. nih.gov The lipophilic nature of the heptyl group could theoretically influence cell membrane permeability, a crucial factor for intracellular imaging probes, but dedicated research on this aspect of 2-heptyl-benzoxazole is needed.

Development of Chemical Sensors Based on Benzoxazole Fluorescence

The development of chemical sensors often leverages the inherent fluorescence of benzoxazole compounds, which can be modulated by the presence of specific analytes. Research has demonstrated the potential of benzoxazole derivatives in detecting various substances, from metal ions to acidic vapors. However, there is no specific information available on the development or application of sensors based on the fluorescence of 2-heptyl-benzoxazole. The design of such sensors would require a fundamental understanding of how the 2-heptyl group affects the compound's sensitivity and selectivity towards target molecules, information that is not currently available.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

The rigid and planar structure of the benzoxazole core makes it a component of interest in the field of material science, particularly for organic light-emitting diodes (OLEDs). Benzoxazole derivatives have been investigated for their potential as blue-emitting materials in OLEDs. Despite this broader interest, there are no specific research findings or data tables available that detail the performance or exploration of 2-heptyl-benzoxazole in OLEDs or other electronic devices. The impact of the heptyl chain on charge transport and film-forming properties, which are critical for device performance, remains uninvestigated for this specific compound.

Investigation as Components in Molecular Machinery and Functional Molecular Systems

The concept of molecular machinery involves the design and synthesis of molecules that can perform mechanical-like movements in response to external stimuli. While complex molecular systems have been developed using various chemical building blocks, there is no indication in the available literature that 2-heptyl-benzoxazole has been investigated as a component in such systems.

Research into Organic UV Filters and Photostability Enhancers

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known for their ability to absorb UV radiation and dissipate the energy through an excited-state intramolecular proton transfer (ESIPT) mechanism, making them effective as organic UV filters. Studies have determined the sun protection factor (SPF) and photostability of various benzoxazole derivatives, demonstrating their potential in sunscreen formulations. However, there is a lack of specific research and corresponding data on the UV absorption properties, photostability, or potential SPF values of 2-heptyl-benzoxazole. The absence of a hydroxyl group at the 2'-phenyl position, a key feature for the ESIPT mechanism in many known benzoxazole UV filters, suggests that 2-heptyl-benzoxazole may not function in the same manner, but specific studies are required for confirmation.

Emerging Research Directions and Unexplored Avenues for Benzoxazole, 2 Heptyl

Further Optimization Strategies for Targeted Research Objectives

The optimization of Benzoxazole (B165842), 2-heptyl- is crucial for honing its efficacy for specific applications, such as antimicrobial, antifungal, or anticancer agents. ontosight.ai The primary strategy involves modifying the core structure to enhance its interaction with biological targets. The heptyl group imparts significant lipophilicity, which can be a key factor in its pharmacokinetic profile and ability to interact with cellular membranes. ontosight.ai

Future optimization could involve:

Alkyl Chain Modification: Systematically altering the length and branching of the alkyl chain at the 2-position to fine-tune lipophilicity and steric interactions with target enzymes or receptors.

Benzene (B151609) Ring Substitution: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the benzene portion of the benzoxazole ring. Research on other benzoxazoles has shown that such substitutions can significantly influence bioactivity. yyu.edu.tr For instance, studies on related derivatives indicate that electron-donating groups at the C-5 position can increase reaction yields for synthesis, suggesting a route for more efficient production of optimized compounds. yyu.edu.tr

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological properties but may improve potency or reduce toxicity. Given that benzoxazoles are considered structural isosteres of natural nucleotides like guanine (B1146940) and adenine (B156593), this allows them to interact readily with biological macromolecules. chemistryjournal.netglobalresearchonline.netresearchgate.net

Design and Synthesis of Novel Benzoxazole, 2-Heptyl- Derivatives with Tailored Properties

The synthesis of novel derivatives is a cornerstone of exploring the full potential of the Benzoxazole, 2-heptyl- scaffold. Established synthetic routes for benzoxazoles can be adapted for this purpose. A common method involves the condensation reaction between a 2-aminophenol (B121084) precursor and a suitable carboxylic acid or its derivative. To synthesize 2-heptyl-benzoxazole, this would typically involve reacting 2-aminophenol with octanoic acid or one of its activated forms.

Advanced synthetic strategies offer pathways to a diverse library of derivatives:

One-Pot Protocols: The use of reagents like DEAD (diethyl azodicarboxylate) and PPh3 (triphenylphosphine) under mild conditions allows for the one-pot synthesis of 2-substituted benzoxazoles, which could be adapted for 2-heptyl derivatives. yyu.edu.tr

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for creating new benzoxazole derivatives, as demonstrated in the synthesis of related compounds. bohrium.com

Combinatorial Chemistry: Generating a large library of derivatives by systematically introducing different functional groups at various positions on the benzoxazole ring.

The design of these new derivatives would be guided by the desired properties, such as enhanced fluorescence for imaging applications or specific side chains to improve binding affinity to a biological target. chemistryjournal.net

Table 1: Potential Modifications for Novel Benzoxazole, 2-Heptyl- Derivatives

| Position of Modification | Type of Substituent | Potential Impact on Properties |

| Benzene Ring (Positions 4, 5, 6, 7) | Halogens (F, Cl, Br) | Increased lipophilicity, altered electronic properties, potential for enhanced antimicrobial activity. |

| Nitro (-NO2) / Amino (-NH2) | Can serve as a handle for further functionalization; significantly alters electronic and solubility properties. | |

| Methoxy (-OCH3) | Increased electron density, potential to influence target binding and metabolic stability. | |

| Heptyl Chain | Introduction of unsaturation (alkene/alkyne) | Creates a more rigid structure, potentially altering binding conformation. |

| Branching (e.g., isoheptyl) | Modifies steric bulk, which can improve selectivity for a specific target binding pocket. | |

| Terminal Functionalization (e.g., -OH, -COOH) | Increases hydrophilicity, provides a point for conjugation to other molecules (e.g., targeting ligands, polymers). |

Deeper Mechanistic Insights into Biological and Material Interactions

Understanding how Benzoxazole, 2-heptyl- interacts with biological systems and materials at a molecular level is critical for its rational development. For the broader class of benzoxazoles, several mechanisms of action have been proposed for their various biological effects.

Antifungal Activity: Many azole-containing compounds function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Disruption of this pathway leads to increased membrane permeability and cell death. nih.gov It is hypothesized that Benzoxazole, 2-heptyl- could act via a similar mechanism, with its long alkyl chain facilitating insertion into the fungal membrane.

Anticancer Activity: Some benzoxazole derivatives have been shown to inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and transcription in cancer cells. innovareacademics.in

Anti-inflammatory Activity: Docking studies on certain benzoxazole derivatives have shown potential interaction and inhibition of the COX-2 enzyme, a key mediator of inflammation. bohrium.com

Future research must focus on validating these hypothesized mechanisms specifically for the 2-heptyl derivative. This would involve enzymatic assays, biophysical studies of membrane interaction, and crystallographic studies to visualize the compound binding to its target protein.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel compounds. chemistryjournal.net For Benzoxazole, 2-heptyl- and its derivatives, these approaches can predict properties and guide synthetic efforts, saving significant time and resources.

Key computational methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzoxazoles, QSAR studies have identified that topological parameters are important for antimicrobial activity. researchgate.net A QSAR model for 2-heptyl-benzoxazole derivatives could predict the activity of unsynthesized compounds.

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. researchgate.netvietnamjournal.ru It can be used to predict the binding affinity and orientation of Benzoxazole, 2-heptyl- within a target like a bacterial enzyme or a cancer-related protein, helping to explain its mechanism of action. bohrium.comnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, molecular geometry, and reactivity of a molecule. yyu.edu.trnih.gov This can provide insights into the HOMO-LUMO energy gap, which relates to the molecule's stability and reactivity. vietnamjournal.runih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how a ligand interacts with its receptor and assessing the stability of the resulting complex. vietnamjournal.ru

Table 2: Illustrative Computational Parameters for Benzoxazole Derivatives

| Computational Method | Parameter | Significance |

| Molecular Docking | Docking Score (kcal/mol) | Predicts the binding affinity of the ligand to a receptor; more negative values indicate stronger binding. vietnamjournal.ru |

| DFT | HOMO-LUMO Energy Gap (ΔΕ) | Indicates the chemical reactivity and kinetic stability of the molecule. nih.gov |

| QSAR | Molecular Connectivity Indices (e.g., ¹χ) | Correlates the topology of the molecule with its biological activity. researchgate.net |

| MD Simulation | Root Mean Square Deviation (RMSD) | Measures the stability of the ligand-receptor complex over the simulation time. |

Exploration of New Application Domains in Chemical Science

Beyond the well-trodden path of medicinal chemistry, the unique properties of Benzoxazole, 2-heptyl- may open doors to novel applications in other areas of chemical science. chemistryjournal.netglobalresearchonline.net The combination of a rigid, aromatic, and potentially fluorescent core with a flexible, lipophilic alkyl chain is particularly intriguing.

Unexplored or emerging application domains include:

Agrochemicals: The benzoxazole scaffold has been investigated for herbicidal and insecticidal activities. mdpi.com The lipophilic nature of the 2-heptyl derivative could enhance its uptake by plants or insects, potentially leading to the development of new, effective crop protection agents.

Materials Science: Certain benzoxazole derivatives are known for their fluorescent properties and are used as optical brighteners and fluorescent dyes. chemistryjournal.netglobalresearchonline.net The 2-heptyl- derivative could be explored as a component in novel polymers or as a probe for sensing in non-polar environments.

Organic Electronics: The aromatic system of the benzoxazole core suggests potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics. The heptyl chain could be used to tune solubility and film-forming properties, which are critical for device fabrication.

The exploration of these avenues requires interdisciplinary collaboration between organic chemists, material scientists, and biologists to fully realize the versatile potential of the Benzoxazole, 2-heptyl- structure.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies substituent positions on the benzoxazole core. For example, the heptyl chain’s terminal methyl protons appear as a triplet (~0.9 ppm), while aromatic protons resonate between 6.8–8.2 ppm .

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1610 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₉NO requires m/z 218.1545) .

In designing 2-heptyl-benzoxazole derivatives for anticancer activity, how can structure-activity relationship (SAR) studies be systematically conducted?

Q. Advanced

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance DNA intercalation .

- Side-chain optimization : Replace the heptyl chain with branched alkyl groups to improve membrane permeability .

- In vitro assays : Test cytotoxicity against panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and validate selectivity via non-cancerous cell controls (e.g., HEK293) .

What computational approaches are employed to predict the binding affinity of 2-heptyl-benzoxazole derivatives with biological targets?

Q. Advanced

- Molecular Docking (AutoDock/Vina) : Simulates ligand-receptor interactions (e.g., binding to G-quadruplex DNA) using scoring functions like ΔG (binding energy) .

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Dynamics (MD) : Assesses complex stability over time (e.g., RMSD plots for ligand-protein trajectories) .

How do researchers reconcile conflicting data on the antimicrobial efficacy of benzoxazole derivatives across different studies?

Q. Advanced

- Standardize assays : Use CLSI/MIC guidelines to ensure consistency in bacterial strains (e.g., S. aureus ATCC 25923) and growth conditions .

- Control variables : Account for substituent effects; for example, nitro groups may enhance activity against Gram-positive bacteria but reduce solubility .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

What experimental strategies are used to evaluate the pharmacokinetic properties of 2-heptyl-benzoxazole in preclinical models?

Q. Advanced

- ADME profiling :

- In vivo studies : Administer orally to mice and measure plasma concentration-time curves (AUC, Cₘₐₓ) .

What are the common biological targets and mechanisms of action reported for benzoxazole derivatives?

Q. Basic

- Anticancer : Inhibition of topoisomerase II or tubulin polymerization .

- Antifungal : Targeting N-myristoyltransferase (NMT) via hydrogen bonding with the benzoxazole core .

- Antibacterial : Disrupting cell wall synthesis (e.g., penicillin-binding proteins) .

How does the choice of catalysts and reaction media affect the regioselectivity in the functionalization of 2-heptyl-benzoxazole?

Q. Advanced

- Electrophilic substitution : Use Brønsted acids (H₂SO₄) to direct nitration to the 5-position .

- Cross-coupling : Pd/Cu catalysts enable C-H arylation at the 4-position under mild conditions .

- Electrochemical methods : Silver-mediated phosphorylation at the 2-position avoids ring-opening side reactions .

What are the best practices for optimizing the solubility and stability of 2-heptyl-benzoxazole derivatives in aqueous systems for biological assays?

Q. Advanced

- Co-solvents : Use DMSO (<1% v/v) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate esters at the heptyl chain’s terminus for hydrolytic activation in vivo .

- Lyophilization : Formulate with cyclodextrins to enhance shelf-life and reconstitution efficiency .

In electrochemical synthesis of benzoxazole derivatives, how are reaction parameters controlled to minimize side products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.